molecular formula C17H19N3O4 B294044 N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

Cat. No. B294044
M. Wt: 329.35 g/mol
InChI Key: PDCQPPYXYNNVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide, commonly known as DMAPT, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which plays a critical role in the regulation of immune response, cell proliferation, and survival. Inhibition of NF-κB has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making DMAPT a promising candidate for combination therapy.

Mechanism of Action

DMAPT inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and immune response. Inhibition of NF-κB activity by DMAPT leads to the downregulation of these genes and sensitizes cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
DMAPT has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. This leads to the release of cytochrome c from the mitochondria and the activation of caspases. DMAPT has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This is achieved by inhibiting the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of DMAPT is its specificity for NF-κB inhibition, which makes it a promising candidate for combination therapy with chemotherapy and radiation therapy. However, DMAPT has limited solubility in water, which can limit its use in in vivo studies. DMAPT is also metabolized quickly in vivo, which can limit its bioavailability.

Future Directions

For the study of DMAPT include the development of more potent analogs with improved solubility and bioavailability. The combination of DMAPT with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, is also an area of active research. The use of DMAPT in combination with immunotherapy is another promising direction, as NF-κB plays a critical role in immune response. Finally, the identification of biomarkers that can predict response to DMAPT therapy is an area of active research.

Synthesis Methods

DMAPT can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-pyridinecarboxylic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to form the amide derivative of DMAPT.

Scientific Research Applications

DMAPT has been extensively studied in preclinical models of cancer. In vitro studies have shown that DMAPT inhibits NF-κB activity and sensitizes cancer cells to chemotherapy and radiation therapy. In vivo studies have demonstrated that DMAPT can inhibit tumor growth and metastasis in mouse models of various types of cancer, including breast, prostate, and pancreatic cancer.

properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H19N3O4/c1-23-13-9-12(10-14(11-13)24-2)16(21)19-7-8-20-17(22)15-5-3-4-6-18-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

PDCQPPYXYNNVRG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC

solubility

49.4 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.